N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide
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Overview
Description
N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a chromenone (coumarin) moiety, a pyridine ring, and a benzamide group, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromenone moiety: This can be achieved through the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of acid catalysts.
Attachment of the pyridine ring: The pyridine ring can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a halogenated intermediate.
Formation of the benzamide group: The final step involves the coupling of the chromenone-pyridine intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for catalysts, solvents, and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the chromenone moiety.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide depends on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, modulating their activity. The chromenone moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzoic acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness
N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide is unique due to the specific combination of the chromenone, pyridine, and benzamide moieties, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(2-oxochromen-3-yl)-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-20(23-17-13-14-6-1-2-9-18(14)27-21(17)25)15-7-5-8-16(12-15)26-19-10-3-4-11-22-19/h1-13H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKYISLECHOUAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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